molecular formula C8H10FN B1330496 3-Fluoro-N,N-dimethylaniline CAS No. 2107-43-9

3-Fluoro-N,N-dimethylaniline

Cat. No.: B1330496
CAS No.: 2107-43-9
M. Wt: 139.17 g/mol
InChI Key: SDDGNMXIOGQCCH-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine into aromatic rings profoundly alters their electronic and steric characteristics. numberanalytics.com Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity and stability of the molecule. numberanalytics.comresearchgate.net This can lead to a decrease in the aromatic ring's reactivity towards electrophilic substitution reactions. numberanalytics.com The carbon-fluorine bond is also stronger than a carbon-hydrogen bond, which can enhance the metabolic stability of drug molecules by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, fluorine substitution can modulate properties such as lipophilicity and binding affinity to biological targets, making it a crucial tool in medicinal chemistry. researchgate.netnih.gov The presence of fluorine can also confer unique properties to materials, including increased thermal stability and chemical resistance. acs.org

The Role of Tertiary Aromatic Amines in Organic Synthesis and Materials Science

Tertiary aromatic amines, characterized by a nitrogen atom bonded to an aromatic ring and two alkyl groups, are a pivotal class of organic compounds. fiveable.meamerigoscientific.com The nitrogen's lone pair of electrons can participate in the aromatic system's delocalization, influencing the ring's reactivity. sundarbanmahavidyalaya.in In organic synthesis, they serve as versatile building blocks, catalysts, and reagents. amerigoscientific.com They are precursors to a variety of dyes, pharmaceuticals, and polymers. ncert.nic.inbritannica.comyoutube.com For instance, N,N-dimethylaniline is a key intermediate in the production of triarylmethane dyes like malachite green. wikipedia.org In materials science, tertiary aromatic amines are incorporated into polymers to enhance their properties, acting as curing agents for resins and contributing to the development of materials with specific electronic and optical characteristics. britannica.comyoutube.com

Contextualization of 3-Fluoro-N,N-dimethylaniline within Contemporary Chemical Research

This compound (CAS No. 2107-43-9) emerges as a compound of significant interest by combining the influential properties of both fluorine substitution and a tertiary aromatic amine group within a single molecule. sigmaaldrich.com This unique structural arrangement, with a fluorine atom at the meta-position relative to the dimethylamino group, creates a complex electronic environment that dictates its reactivity and potential applications. The interplay between the electron-donating dimethylamino group and the electron-withdrawing fluorine atom makes it a valuable substrate for studying substituent effects in aromatic systems and a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.

Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H10FN
Molecular Weight 139.17 g/mol
Boiling Point 186.3 ± 23.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Flash Point 66.4 ± 22.6 °C
Vapor Pressure 0.7 ± 0.4 mmHg at 25°C
Index of Refraction 1.528

Note: The data in this table is compiled from various sources. chemsrc.com

Spectroscopic Data

Spectroscopic analysis provides crucial information for the identification and characterization of this compound.

Spectroscopy Type Key Features
¹H NMR Signals corresponding to the aromatic protons and the N-methyl protons.
¹³C NMR Resonances for the eight distinct carbon atoms in the molecule.
¹⁹F NMR A characteristic signal for the fluorine atom attached to the aromatic ring.
Mass Spectrometry (GC-MS) Provides the mass-to-charge ratio of the molecular ion and its fragmentation pattern.

Note: Detailed spectroscopic data can be found in public databases such as PubChem. nih.gov

Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the N,N-dimethylation of 3-fluoroaniline (B1664137). chemsrc.com This can be accomplished using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. chemsrc.com Another method involves the reaction of 3-fluoroaniline with methanol (B129727) in the presence of an acid catalyst at high temperature and pressure. prepchem.com

The characterization of the synthesized compound relies on a combination of physical and spectroscopic methods. The melting point, boiling point, and refractive index are key physical constants. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and mass spectrometry are essential for confirming the structure and purity of this compound. nih.gov

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the electronic effects of its substituents. The dimethylamino group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. This leads to a nuanced reactivity profile.

The lone pair of electrons on the nitrogen atom also makes the molecule nucleophilic, allowing it to react with electrophiles. For example, it can undergo acylation reactions with acid chlorides or anhydrides. ncert.nic.in The compound can also be a substrate in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Applications in Advanced Materials

The unique combination of a fluorinated aromatic ring and a tertiary amine functionality makes this compound a valuable building block for advanced materials. The incorporation of this moiety can enhance thermal stability, chemical resistance, and confer specific electronic properties to polymers and other materials. nih.govacs.org It can be used as a monomer or an additive in the synthesis of high-performance polymers, liquid crystals, and materials for electronic applications. researchgate.netnih.gov The tertiary amine group can also play a role in catalysis and as a curing agent for resins. britannica.com

Properties

IUPAC Name

3-fluoro-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDGNMXIOGQCCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343025
Record name 3-Fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2107-43-9
Record name 3-Fluoro-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Fluoro N,n Dimethylaniline and Analogues

Strategies for the Construction of the 3-Fluoroaniline (B1664137) Framework

The introduction of a fluorine atom at a specific position on an aniline (B41778) ring requires precise control of regioselectivity. The two primary strategies involve either direct fluorination of an aniline precursor or, more commonly, the use of an aromatic precursor that already contains a fluorine atom or a suitable leaving group at the desired position.

Direct regioselective fluorination of aromatic systems, particularly anilines, presents a significant challenge due to the high reactivity of common fluorinating agents and the directing effects of the amino group. However, advancements in catalysis are providing new avenues for such transformations. For instance, iodine(I)/iodine(III) catalysis has been successfully employed for the regioselective fluorination of unsaturated systems like allenes and dienes ucla.edunih.govnih.gov. While not directly applied to aniline itself, these methods showcase the potential of catalyst-controlled reactions to direct fluorine to a specific position.

Another emerging area is enzymatic fluorination. S-Adenosylmethionine (SAM)-dependent fluorinases are enzymes capable of catalyzing the formation of C-F bonds with high specificity rsc.org. Research into these enzymes is advancing the fundamental understanding of enzymatic fluorination, which could pave the way for biotechnological routes to produce specific fluoroaromatics rsc.org.

Analogous halogenation reactions can also provide insight. For example, unprotected anilines can be regioselectively chlorinated or brominated at the para-position using copper halides in ionic liquids under mild conditions researchgate.net. Developing similar catalytic systems for fluorination remains an active area of research.

A more established and widely used approach involves multi-step syntheses starting from aromatic compounds where the substitution pattern is already defined. A common strategy is the reduction of a corresponding nitroaromatic compound. For instance, 3-fluoroaniline can be prepared from 1-fluoro-3-nitrobenzene (B1663965) via catalytic hydrogenation. Similarly, other halogenated nitrobenzenes can serve as precursors. The preparation of 3-chloro-4-fluoroaniline (B193440) is achieved by the hydrogenation of 3-chloro-4-fluoronitrobenzene, often using a Pt/C catalyst google.comchemicalbook.com. This highlights a general and robust method for producing fluoroanilines from readily available fluorinated and nitrated benzene (B151609) compounds google.com.

Another important route is the Schiemann reaction. This classic transformation allows for the conversion of an arylamine to a fluoroaromatic compound via a diazonium salt intermediate. A patented method describes the synthesis of m-fluoroaniline starting from m-chloroaniline google.com. In this process, the m-chloroaniline is first converted to m-fluorochlorobenzene through the Schiemann reaction, which is then subjected to an amination reaction to yield the final 3-fluoroaniline product google.com.

These precursor-based methods offer significant advantages in terms of regiochemical control and are often the preferred routes in both laboratory and industrial settings.

N,N-Dimethylation Protocols for Aniline Derivatives

Once the 3-fluoroaniline core is obtained, the final step is the introduction of two methyl groups onto the nitrogen atom. This is a common transformation in organic synthesis, with several reliable methods available.

Reductive amination is a powerful and widely used method for the N-alkylation of amines rsc.org. For the synthesis of N,N-dimethylaniline derivatives, this typically involves the reaction of the primary aniline with an excess of formaldehyde (B43269) (as the source of the methyl groups) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine, which is then reduced to the amine rsc.org.

A variety of reducing agents and catalytic systems can be employed. Sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB-H), are common choices organic-chemistry.orgacs.org. Catalytic systems using hydrogen gas with metal catalysts like Ru/C are also highly effective acs.orgnih.gov. The choice of catalyst and conditions can be tailored to be compatible with other functional groups present in the molecule organic-chemistry.org. For instance, the InCl₃/Et₃SiH/MeOH system is noted for its high chemoselectivity organic-chemistry.org.

SubstrateCarbon SourceReducing Agent/CatalystConditionsProductYield
Aniline DerivativesAldehydesH-cube (H₂)High pressure and temperatureN-AlkylanilineGood to high conversion rsc.org
Aldehydes/Ketones-InCl₃/Et₃SiH/MeOHNot specifiedVarious AminesNot specified organic-chemistry.org
Aldehydes/Ketones-NaBH₄ / Boric AcidSolvent-freeVarious AminesGood yields organic-chemistry.org
NitroarenesFormaldehydeSkeletal Cu catalyst / H₂70–100 °C, 13 barN,N-dimethyl anilinesGood to excellent acs.orgnih.gov

Direct alkylation of the aniline nitrogen with a methylating agent is another fundamental approach. To achieve N,N-dimethylation, a stoichiometric excess of the alkylating agent is typically required, as the secondary amine intermediate (N-methylaniline) is often more nucleophilic than the starting primary amine mit.edu.

Various methylating agents can be used. Traditional reagents like methyl iodide or dimethyl sulfate (B86663) are effective but are also toxic nih.gov. More environmentally benign alternatives are now preferred, such as methanol (B129727) and dimethyl carbonate (DMC) nih.govresearchgate.net.

The N-methylation of anilines with methanol can be catalyzed by various transition-metal complexes, often proceeding through a "hydrogen-borrowing" strategy researchgate.netresearchgate.net. Industrial production of N,N-dimethylaniline frequently utilizes methanol in either a liquid-phase reaction with an acid catalyst (like sulfuric acid) under high pressure and temperature, or a gas-phase reaction over a solid catalyst alfa-chemistry.comprepchem.com.

Dimethyl carbonate is a particularly green and effective methylating agent acs.orgresearchgate.net. In the presence of catalysts like NaY faujasite or Cu-Zr bimetallic nanoparticles, DMC can selectively methylate anilines nih.govacs.org. Continuous flow systems using DMC have also been developed for the selective N-monomethylation of anilines, which can be extended to dimethylation under modified conditions mit.edu.

Substrate TypeMethylating AgentCatalyst/ConditionsSelectivity/Yield
AnilineMethanolSulfuric Acid, 210-215°C, 3-3.3 MPa96% theoretical yield alfa-chemistry.com
Functionalized AnilinesDimethyl CarbonateNaY faujasiteHigh chemoselectivity for N-methylation acs.org
Primary AnilinesDimethyl Carbonate1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 250 °C, continuous flow88% yield (mono-methylation) mit.edu
Aromatic/Aliphatic AminesDimethyl CarbonateCu-Zr bimetallic nanoparticles, 180 °CUp to 91% selectivity nih.gov
AnilineDimethyl Carbonate200°C, 3.5 MPa90% yield researchgate.net

Convergent and Divergent Synthetic Routes

Beyond linear sequences, more complex synthetic strategies can be envisioned for producing 3-Fluoro-N,N-dimethylaniline and a library of related analogues.

A convergent synthesis involves preparing different fragments of the target molecule independently and then coupling them together near the end of the synthesis. For a molecule like this compound, this could involve a cross-coupling reaction. For example, a modified Ullmann-Goldberg reaction could potentially be used to couple an N,N-dimethylaniline fragment bearing a leaving group with a fluoride (B91410) source, or conversely, coupling 3-fluoroaniline with a reagent that installs the N,N-dimethylamino group through a C-N bond formation nih.gov. Such strategies are particularly valuable for creating analogues by joining various pre-synthesized building blocks.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different final products nih.gov. In this context, 3-fluoroaniline is an excellent common precursor. From this single intermediate, a diverse library of compounds can be generated. One branch of the synthesis would lead to the target this compound via the N,N-dimethylation protocols described above. Other branches could involve reacting the 3-fluoroaniline with different alkylating agents, acyl chlorides, or other electrophiles to generate a wide array of N-substituted 3-fluoroaniline analogues for structure-activity relationship studies in drug discovery or materials science. Catalyst-controlled divergent synthesis can also allow access to different constitutional isomers from a single starting material by simply changing the catalyst nih.gov.

Catalytic Methods in this compound Synthesis

Catalytic methods are central to the modern synthesis of aromatic amines, providing efficient pathways that often operate under milder conditions than classical stoichiometric reactions. For this compound, both transition metal-based and metal-free organocatalytic systems have been developed, each with distinct advantages.

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-nitrogen (C–N) bonds. The Buchwald-Hartwig amination stands out as a powerful and widely used method for synthesizing aryl amines from aryl halides or pseudohalides. rsc.org This reaction's utility stems from its broad substrate scope and tolerance for various functional groups. rsc.org

The synthesis of N,N-dimethylaniline derivatives, including the 3-fluoro analogue, can be efficiently achieved via the Buchwald-Hartwig amination. A general approach involves the cross-coupling of an aryl electrophile, such as a 3-fluoro-substituted aryl halide or triflate, with dimethylamine. A study by Taeufer and Pospech (2020) details a robust method for the palladium-catalyzed C–N bond formation between various aryl triflates and dimethylamine. organic-chemistry.org This methodology is highly applicable to the synthesis of this compound, likely starting from 3-fluorophenyl triflate. The reaction typically employs a palladium precatalyst, a suitable phosphine (B1218219) ligand, and a mild base. organic-chemistry.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide/triflate to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands like XPhos and tBuXPhos often providing excellent results by promoting both the oxidative addition and the final reductive elimination steps. researchgate.net

ComponentExample Reagents/ConditionsRole in Reaction
Aryl Electrophile 3-Fluorophenyl triflate, 1-Bromo-3-fluorobenzeneProvides the aryl group for the C-N bond.
Amine Dimethylamine (gas or solution)The nitrogen source for the amination.
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂The source of the active Pd(0) catalyst.
Ligand XPhos, BINAP, tBuXPhosStabilizes the catalyst and facilitates key steps.
Base K₃PO₄, Cs₂CO₃, NaOtBuActivates the amine for nucleophilic attack.
Solvent Toluene (B28343), Tetrahydrofuran (THF), 1,4-Dioxane (B91453)Provides the medium for the reaction.
Temperature 80-110 °CProvides energy to overcome activation barriers.

This interactive table summarizes typical components and conditions for the Buchwald-Hartwig amination synthesis of N,N-dimethylaniline analogues.

Organocatalysis offers a valuable metal-free alternative for the synthesis of tertiary anilines. These methods avoid the cost and potential toxicity associated with transition metals. A prominent strategy for forming C-N bonds is reductive amination.

A transition-metal-free procedure for the N,N-dimethylation of anilines utilizes formaldehyde as both the carbon source and the reductant, in a process akin to the Eschweiler-Clarke reaction. nih.govchimia.ch In this one-pot reaction, an aniline derivative reacts with an excess of formaldehyde. The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by another molecule of formaldehyde (acting as a hydride donor via the Cannizzaro reaction) to form the N-methylaniline. A second iteration of this process yields the N,N-dimethylated product. chimia.ch This method is particularly effective for anilines with electron-donating substituents. nih.gov

Another innovative organocatalytic approach involves the N-methylation of amines using carbon dioxide as a sustainable C1 source. thieme-connect.com This reaction can be catalyzed by N-heterocyclic carbenes (NHCs) in the presence of a silane (B1218182) reducing agent, such as diphenylsilane. The NHC activates the CO₂, which then reacts with the amine. The subsequent reduction of the intermediate, likely a formamide (B127407) or a related species, leads to the methylated amine. This method is noted for its mild conditions and excellent functional group tolerance. thieme-connect.com

MethodCarbon SourceReductantCatalyst/PromoterKey Features
Eschweiler-Clarke Type FormaldehydeFormaldehydeNone (Base like K₂CO₃ can be used)Metal-free, one-pot procedure. chimia.ch
CO₂ Methylation Carbon Dioxide (CO₂)DiphenylsilaneN-Heterocyclic Carbene (NHC)Uses a renewable C1 source, mild conditions. thieme-connect.com

This interactive table compares key features of organocatalytic approaches for the N,N-dimethylation of anilines.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov

Catalysis vs. Stoichiometric Reagents: Both transition metal-catalyzed and organocatalytic methods are inherently greener than older, stoichiometric methods for amine alkylation, which often used hazardous reagents like methyl iodide and generated significant waste. Catalytic processes, by definition, use small amounts of a substance to produce large amounts of product, thereby increasing atom economy and reducing waste.

Solvent Selection: A significant focus in greening the Buchwald-Hartwig amination has been on solvent choice. Traditional solvents like 1,4-dioxane and toluene are effective but pose significant health and environmental risks. nih.govwhiterose.ac.uk Research has identified greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), which are derived from renewable resources and have better safety profiles. nsf.govacs.org Aqueous micellar catalysis, where reactions are run in water with the aid of a surfactant, represents another sustainable approach that dramatically reduces the use of organic solvents. nih.gov

Energy Efficiency and Reaction Conditions: Optimizing reactions to run at lower temperatures and for shorter durations reduces energy consumption. The development of highly active palladium precatalysts and ligands has allowed many Buchwald-Hartwig aminations to proceed under milder conditions. nih.gov Similarly, microwave-assisted synthesis can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy input. researchgate.net

Atom Economy and Waste Reduction: The choice of reagents significantly impacts the atom economy. For instance, using CO₂ as a methylating agent is highly atom-economical. thieme-connect.com The metal-free reductive amination with formaldehyde also has good atom economy, as the reagent serves dual roles. chimia.ch In contrast, methods that require protecting groups or generate stoichiometric byproducts are less desirable from a green chemistry perspective. The use of recyclable catalysts, such as palladium on charcoal (Pd/C) or catalysts immobilized on solid supports, can further minimize waste and the environmental impact associated with precious metals. researchgate.net

Reaction Pathways and Mechanistic Insights of 3 Fluoro N,n Dimethylaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The introduction of an electrophile onto the aromatic ring is heavily influenced by the nature of the substituents already present.

Regioselectivity and Directing Effects of Fluoro and Dimethylamino Groups

In 3-Fluoro-N,N-dimethylaniline, the dimethylamino group (-N(CH3)2) is a powerful activating group and an ortho, para-director. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance, partially offsetting the inductive withdrawal and preferentially increasing electron density at the ortho and para positions relative to the meta position. masterorganicchemistry.com

When both groups are present, as in this compound, the powerful activating and directing effect of the dimethylamino group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the dimethylamino group. The possible positions for electrophilic attack are C2, C4, and C6.

The directing effects of the two substituents are as follows:

-N(CH3)2 group (at C1): Directs to C2, C4, and C6.

-F group (at C3): Directs to C2 and C4.

The directing influences of both groups are reinforcing for the C2 and C4 positions. libretexts.org Steric hindrance from the adjacent dimethylamino group might slightly disfavor substitution at the C2 position compared to the C4 and C6 positions. Thus, a mixture of 2-, 4-, and 6-substituted products is expected, with the 4- and 6-isomers likely being the major products. In many cases of electrophilic aromatic substitution on disubstituted benzenes, the most activating group dictates the regioselectivity. masterorganicchemistry.com

SubstituentElectronic EffectDirecting Influence
-N(CH3)2Strongly Activating (+M > -I)Ortho, Para
-FDeactivating (-I > +M)Ortho, Para

Reaction Kinetics and Thermodynamic Considerations

The rate of electrophilic aromatic substitution is significantly influenced by the electron density of the aromatic ring. The presence of the strongly activating dimethylamino group in this compound means that it will undergo EAS reactions much faster than benzene itself, despite the deactivating effect of the fluorine atom. libretexts.org

The relative rates of formation of the different constitutional isomers are governed by the stability of the corresponding transition states, which are often approximated by the stability of the sigma complex (arenium ion) intermediates. For substitution at the C2, C4, and C6 positions, the positive charge in the sigma complex can be delocalized onto the nitrogen atom of the dimethylamino group, which provides significant resonance stabilization. This is not possible for meta substitution.

The distribution of products can be subject to kinetic versus thermodynamic control. stackexchange.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the product distribution reflects the relative rates of formation of the different isomers. The isomer formed via the lowest activation energy pathway will be the major product. libretexts.org

Thermodynamic Control: At higher temperatures, the reaction may become reversible, allowing for equilibration of the products. The product distribution will then reflect the relative thermodynamic stabilities of the isomers. The most stable isomer will be the major product. libretexts.org

For many electrophilic aromatic substitutions, the reaction is under kinetic control due to the high energy barrier for the reverse reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluoro Position

While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur if the ring is substituted with strong electron-withdrawing groups.

Mechanism of SNAr under Various Conditions

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, typically located ortho and/or para to the leaving group, as this allows for the delocalization and stabilization of the negative charge in the Meisenheimer complex. pressbooks.pub In this compound, the fluorine atom is at a meta position relative to the electron-donating dimethylamino group. The dimethylamino group, being electron-donating, actually deactivates the ring towards nucleophilic attack, making SNAr reactions at the fluoro position challenging under standard conditions. However, SNAr reactions on unactivated fluoroarenes have been achieved using strong bases or under photoredox catalysis conditions. researchgate.net

Influence of the Tertiary Amine Substituent on SNAr Reactivity

The tertiary amine group at the meta position to the fluorine atom in this compound has a significant influence on its SNAr reactivity. The dimethylamino group is strongly electron-donating through resonance (+M effect), which increases the electron density of the aromatic ring and destabilizes the negatively charged Meisenheimer intermediate that would be formed during a nucleophilic attack on the C-F bond. This deactivating effect makes SNAr reactions on this compound significantly less favorable compared to fluoroarenes bearing electron-withdrawing groups.

Studies on related systems have shown that electron-donating groups on the aromatic ring decrease the rate of SNAr reactions. researchgate.net Therefore, more forcing conditions, such as high temperatures, strong nucleophiles, or specialized catalytic systems, would likely be required to effect nucleophilic substitution of the fluorine atom in this compound.

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group of this compound can itself undergo various chemical transformations, most notably oxidation and N-dealkylation.

Oxidation to N-Oxide: Tertiary amines can be oxidized to their corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). nih.govorganic-chemistry.org The product of the oxidation of this compound would be this compound N-oxide. ebi.ac.uk These N-oxides can be useful synthetic intermediates. nih.gov

Oxidative N-Dealkylation: The removal of one or both methyl groups from the nitrogen atom is another common reaction of N,N-dimethylanilines. This can be achieved through various chemical and enzymatic methods. nih.gov Chemical methods often involve reaction with reagents like cyanogen (B1215507) bromide (the von Braun reaction) or through oxidation. nih.gov Enzymatic N-dealkylation is a significant metabolic pathway for many xenobiotics containing a tertiary amine, often catalyzed by cytochrome P450 enzymes. nih.govmdpi.com The reaction typically proceeds through the formation of an unstable carbinolamine intermediate which then decomposes to yield the N-demethylated amine and formaldehyde (B43269). nih.gov

Common Reactions of the Tertiary Amine Group
Reaction TypeTypical ReagentsProduct Type
N-Oxide FormationH2O2, m-CPBAN-Oxide
N-DealkylationCyanogen Bromide, Oxidizing agents, Enzymes (e.g., Cytochrome P450)Secondary or Primary Amine

Oxidation Reactions

The oxidation of this compound, much like other substituted N,N-dimethylanilines, is a process that hinges on the initial removal of an electron from the nitrogen atom to form a radical cation. This intermediate is central to the subsequent reaction pathways. The presence of the fluorine atom, an electron-withdrawing group, at the meta position influences the ease of this initial oxidation step.

Electrochemical studies on substituted N,N-dimethylanilines have shown that the oxidation potential is sensitive to the electronic nature of the substituent on the aromatic ring. researchgate.netcdnsciencepub.com Electron-donating groups lower the oxidation potential, making the amine easier to oxidize, while electron-withdrawing groups increase it. researchgate.netcdnsciencepub.com Consequently, this compound is expected to have a higher oxidation potential than the parent N,N-dimethylaniline.

Once formed, the N,N-dimethylaniline radical cation is a short-lived species that can undergo various reactions. acs.org A common pathway is the tail-to-tail coupling at the para-position to form N,N,N',N'-tetramethylbenzidine derivatives. Another significant reaction involves the loss of a proton from one of the methyl groups to generate an α-amino radical, which can then be trapped by various nucleophiles or undergo further oxidation. acs.org In the case of electrochemical oxidation in the presence of silyl (B83357) enol ethers, this pathway leads to the formation of Mannich bases. researchgate.netcdnsciencepub.com For this compound, the electron-withdrawing fluorine would make the initial oxidation more difficult but could influence the subsequent reactivity of the radical cation intermediate.

Research on the oxidation of N,N-dimethylanilines with molecular oxygen catalyzed by iron complexes also highlights the formation of various products arising from N-demethylation and oxidative coupling. acs.org

Table 1: Oxidation Potentials of Substituted N,N-Dimethylanilines

Substituent (X) in X-C₆H₄N(CH₃)₂PositionRelative Oxidation PotentialReference
-OCH₃paraLower researchgate.net
-H-Baseline researchgate.net
-FmetaHigher (Inferred) researchgate.netcdnsciencepub.com
-CNparaHigher researchgate.net

Quaternization and Ylide Formation

Quaternization is a fundamental reaction of tertiary amines, including this compound. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663), to form a quaternary ammonium (B1175870) salt. wikipedia.orggoogle.com The reaction proceeds via a standard SN2 mechanism.

For this compound, the reaction with an alkylating agent (e.g., CH₃I) would yield the corresponding 3-fluoro-N,N,N-trimethylanilinium iodide. The electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity compared to unsubstituted N,N-dimethylaniline. This effect is expected to slow down the rate of quaternization. The reaction is typically carried out neat or in a polar solvent. google.comnih.gov

The resulting quaternary ammonium salt can serve as a precursor for the formation of ylides. An ylide is a neutral dipolar molecule with a positive and a negative charge on adjacent atoms. wikipedia.org Nitrogen ylides, such as azomethine ylides, can be formed from the deprotonation of an α-carbon to the nitrogen atom of an iminium salt. wikipedia.org While less common than phosphorus ylides, nitrogen ylides are valuable intermediates in synthesis, particularly in 1,3-dipolar cycloaddition reactions. The formation of an ylide from the 3-fluoro-N,N,N-trimethylanilinium salt would require a strong base to deprotonate one of the N-methyl groups, forming a transient zwitterionic species. This ylide could then react with various electrophiles.

Phosphorus ylides, or Wittig reagents, are formed by the deprotonation of a phosphonium (B103445) salt, which itself is synthesized from the reaction of a phosphine (B1218219) with an alkyl halide. libretexts.orgadichemistry.com While not directly involving this compound as the ylide precursor, this class of reactions is a cornerstone of alkene synthesis.

N-Demethylation and Related Transformations

N-demethylation of N,N-dimethylanilines is a significant transformation both in biological systems and synthetic chemistry. In biological contexts, enzymes like cytochrome P-450 catalyze this reaction as part of the metabolism of xenobiotics. wikipedia.orgnih.govnih.gov The mechanism is believed to involve an initial single-electron transfer (SET) from the amine to the activated iron-oxo species of the enzyme, forming the amine radical cation. nih.gov This is followed by proton transfer from a methyl group to yield an α-amino radical, which then collapses to the N-demethylated product (N-methylaniline derivative) and formaldehyde. mdpi.com Studies have shown that N,N-dimethylaniline N-oxide is likely not an intermediate in this cytochrome P-450 catalyzed pathway. nih.gov

Chemical methods for N-demethylation have also been developed. Manganese complexes in the presence of co-oxidants like peracetic acid or m-chloroperoxybenzoic acid can catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.com Hammett correlation studies from these reactions indicate an electrophilic intermediate is the key oxidant, and the proposed mechanism involves an electron transfer-proton transfer (ET-PT) process. mdpi.comsrce.hr For substituted N,N-dimethylanilines, electron-withdrawing groups, such as the fluorine in this compound, generally decrease the reaction rate due to the higher oxidation potential of the amine. nih.govmdpi.com

Another approach involves the reaction of N,N-dimethylaniline N-oxide with acetic anhydride, which can lead to demethylation to form N-methylacetanilide alongside o-acetoxy-N,N-dimethylaniline, suggesting a radical pair mechanism. acs.org

Table 2: Catalytic Systems for N-Demethylation of N,N-Dimethylanilines

Catalyst/ReagentCo-oxidant/ConditionsKey Mechanistic FeatureReference
Cytochrome P-450NADPH, O₂Single-Electron Transfer (SET) nih.govnih.gov
Manganese(II) ComplexesTBHP, PAA, mCPBAElectron Transfer-Proton Transfer (ET-PT) mdpi.com
Aspergillus terreus (Whole Cells)BiocatalysisEnzymatic Oxidation srce.hr
N,N-Dimethylaniline N-oxideAcetic AnhydrideRadical Pair Mechanism acs.org

Metal-Catalyzed Cross-Coupling Applications

As a Substrate in C-X Activation (X=F)

The activation of carbon-fluorine (C-F) bonds is a challenging yet highly sought-after transformation in organic synthesis due to the prevalence of fluorine in pharmaceuticals and agrochemicals. The high bond dissociation energy of the C-F bond makes it significantly less reactive than other carbon-halogen bonds. researchgate.net Transition metal catalysts, particularly those based on nickel and palladium with specialized ligands, have been developed to facilitate the cross-coupling of aryl fluorides. researchgate.netnih.gov

In the context of this compound, the C-F bond is considered "electronically nonactivated" because it lacks adjacent electron-withdrawing groups that would facilitate nucleophilic aromatic substitution. However, the strong electron-donating dimethylamino group at the meta position can influence the electronic properties of the aromatic ring and potentially assist in certain catalytic cycles.

Strategies for C-F activation often involve low-valent, electron-rich metal centers that can undergo oxidative addition into the C-F bond. researchgate.net The use of specific ligands, often bulky and electron-donating phosphines, is crucial to promote this difficult step. While specific examples of cross-coupling reactions involving C-F activation of this compound are not widely reported, it is a potential substrate for such transformations. A plausible reaction would involve a nickel(0) or palladium(0) catalyst to couple this compound with a suitable partner, such as a boronic acid (Suzuki coupling) or an organozinc reagent (Negishi coupling). The directing effect of the dimethylamino group could also be exploited in C-H activation/C-F functionalization strategies.

Role as a Ligand or Additive in Catalytic Cycles

The nitrogen atom in this compound possesses a lone pair of electrons and can therefore function as a ligand, coordinating to a metal center. In palladium-catalyzed cross-coupling reactions, nitrogen-based ligands can play a significant role. However, simple tertiary amines like N,N-dimethylaniline are generally weak ligands and can sometimes act as catalyst poisons. nih.gov

More sophisticated ligand scaffolds, such as biaryl monophosphines, are often employed for efficient C-N coupling. nih.gov Nevertheless, N,N-dimethylaniline and its derivatives can be used as additives, bases, or even as solvents in certain catalytic processes. The electronic properties of this compound would be slightly different from the parent aniline (B41778); the electron-withdrawing fluorine atom would reduce the basicity and potentially the coordinating ability of the nitrogen atom. This modulation could, in principle, be used to fine-tune the reactivity of a catalytic system, although specific applications of this compound as a ligand are not prominent in the literature.

Radical Reactions and Photochemical Transformations

This compound is an excellent candidate for participating in radical reactions, particularly those initiated by photochemical means. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, and N-arylamines are common substrates. acs.orgnih.gov

The general mechanism involves the single-electron oxidation of the amine by an excited-state photocatalyst. acs.org For this compound, this would generate the corresponding radical cation. This intermediate is highly reactive and can engage in several productive pathways. One common pathway is deprotonation at the α-carbon of a methyl group by a mild base, leading to the formation of a highly nucleophilic α-amino radical. acs.org This radical can then add to a variety of electrophiles, enabling C-C and C-heteroatom bond formation.

For example, this strategy has been used in aza-Henry reactions and for the α-functionalization of N-aryl tetrahydroisoquinolines. acs.org The α-amino radical derived from this compound could be used in similar transformations.

Another pathway for the radical cation is to participate in radical-radical cross-coupling reactions or cyclizations. researchgate.net Photochemical reactions of N,N-dimethylanilines with N-substituted maleimides, initiated by a photoorganocatalyst, lead to the formation of pyrrolo[3,4-c]quinolinole adducts through a radical annulation process. researchgate.net The fluorine substituent in this compound would influence the redox potential and subsequent reactivity, offering a handle to tune these photochemical transformations. The generation of nitrogen-centered radicals from N-N or N-O bonds in precursors derived from amines is another avenue explored in photoredox catalysis. nih.govrsc.org

Table 3: Photochemical Reactions Involving N,N-Dimethylaniline Derivatives

Reaction TypeIntermediateCatalyst/InitiatorTypical ProductReference
α-Functionalizationα-Amino RadicalRu(bpy)₃²⁺ or Ir-based photocatalystα-Substituted Amine acs.org
Radical AnnulationAmine Radical CationPhotoorganocatalyst (e.g., Benzaldehyde)Fused Heterocycles researchgate.net
Decarboxylative Cyclizationα-Amino RadicalPhotoredox CatalystTricyclic Indoles nih.gov
C-H AminationNitrogen-centered RadicalPhotoredox CatalystAminated Arenes rsc.org

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical structure, connectivity, and dynamics of 3-Fluoro-N,N-dimethylaniline. wikipedia.org

The ¹H NMR spectrum of this compound provides information on the number and environment of the hydrogen atoms. The spectrum typically exhibits two main regions: the aromatic region and the aliphatic region.

Aromatic Region: The protons on the benzene (B151609) ring appear as a complex multiplet pattern due to spin-spin coupling with each other and with the fluorine atom. The electron-donating dimethylamino group and the electron-withdrawing fluorine atom influence the chemical shifts of these aromatic protons. The proton at C2 is expected to be a triplet of doublets, the proton at C6 a triplet, the proton at C4 a doublet of doublets, and the proton at C5 a triplet of doublets of doublets.

Aliphatic Region: The six protons of the two methyl groups attached to the nitrogen atom typically appear as a sharp singlet. This is because the protons within these groups are chemically equivalent and their signal is not split by adjacent protons. In some instances, N-methylation of anilines using certain catalysts has been studied, and the resulting N,N-dimethylaniline derivatives show a characteristic singlet for the methyl protons. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
N(CH₃)₂ ~2.95 s -
H-2 ~6.4-6.6 t J(H-H) ≈ 2.2
H-4 ~6.5-6.7 ddd J(H-F) ≈ 9.0, J(H-H) ≈ 8.2, J(H-H) ≈ 2.2
H-5 ~6.6-6.8 ddd J(H-H) ≈ 8.2, J(H-H) ≈ 8.2, J(H-F) ≈ 1.8
H-6 ~7.1-7.3 t J(H-H) ≈ 8.2

Note: Predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (¹³C-¹⁹F) coupling, which splits the signals of the carbon atoms near the fluorine substituent. rsc.org

The carbon directly bonded to the fluorine atom (C-3) exhibits a large one-bond coupling constant (¹JCF), appearing as a doublet. Other carbons in the ring (C-2, C-4, C-6) and even the methyl carbons can show smaller, long-range couplings (²JCF, ³JCF, ⁴JCF). rsc.org The chemical shifts are influenced by the electronic effects of the substituents. The carbon attached to the nitrogen (C-1) is significantly shielded, while the carbon attached to fluorine (C-3) is highly deshielded.

Table 2: Experimental and Predicted ¹³C NMR Data for this compound

Carbon Position Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (JCF, Hz)
N(C H₃)₂ ~40.7 s -
C-1 ~152.0 d ⁴JCF ≈ 2.0
C-2 ~102.0 d ²JCF ≈ 2.0
C-3 ~164.0 d ¹JCF ≈ 243.0
C-4 ~105.0 d ²JCF ≈ 21.0
C-5 ~130.0 d ³JCF ≈ 10.0
C-6 ~111.0 s -

Note: Some values are based on experimental data from spectral databases and literature on similar compounds. nih.govrsc.org

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides valuable information about the electronic environment around the fluorine atom. The chemical shift of the fluorine nucleus is very sensitive to the electronic effects of other substituents on the aromatic ring. huji.ac.ilrsc.org

For this compound, the ¹⁹F NMR spectrum will show a single signal, as there is only one fluorine atom in the molecule. This signal will be split into a multiplet due to coupling with the neighboring aromatic protons (H-2 and H-4). The chemical shift provides insight into the electron density at the fluorine-bearing carbon, which is modulated by the electron-donating N,N-dimethylamino group.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the signals in the ¹H and ¹³C spectra by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks connecting H-2 with H-4, H-4 with H-5, and H-5 with H-6, confirming their adjacent positions on the aromatic ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). HSQC is invaluable for assigning the signals of the protonated carbons in the aromatic ring and the methyl groups. wikipedia.orgyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the conformation of the molecule. For example, it could potentially show a correlation between the N-methyl protons and the ortho proton at C-2, indicating their spatial proximity. princeton.edu

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These methods are excellent for identifying functional groups and providing a "fingerprint" of the molecule. elsevier.com

The vibrational spectrum of this compound is characterized by modes associated with the aromatic ring, the N,N-dimethylamino group, and the carbon-fluorine bond.

Aniline (B41778) Moiety: The C-N stretching vibration of the aromatic amine typically appears in the IR spectrum in the region of 1360-1250 cm⁻¹. The N-CH₃ stretching vibrations are also characteristic.

Fluoro Moiety: The C-F stretching vibration gives rise to a strong absorption band in the IR spectrum, typically in the range of 1250-1020 cm⁻¹. This band is often one of the most intense in the spectrum.

Aromatic Ring: The spectrum also contains characteristic bands for C-H stretching (above 3000 cm⁻¹), aromatic C=C ring stretching (in the 1600-1450 cm⁻¹ region), and C-H out-of-plane bending vibrations (in the 900-690 cm⁻¹ region), which are indicative of the substitution pattern on the benzene ring. su.se

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch (CH₃) 2980-2850 Medium-Strong
Aromatic C=C Stretch 1610-1580, 1500-1450 Medium-Strong
C-N Stretch 1360-1250 Strong
C-F Stretch 1250-1020 Very Strong
Aromatic C-H Out-of-Plane Bend 900-690 Strong

Note: These are general ranges. The exact frequencies depend on the specific molecular environment and coupling with other vibrations.

Elucidation of Molecular Structure through Infrared and Raman Spectra

The aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. researchgate.net The presence of the dimethylamino group (-N(CH₃)₂) gives rise to characteristic C-H stretching and bending vibrations of the methyl groups. The crucial C-N stretching vibration of the aromatic amine provides a key signature, while the C-F stretching vibration, expected to be a strong band in the IR spectrum due to the large change in dipole moment, confirms the presence and position of the fluorine substituent. The aromatic ring itself has several characteristic in-plane and out-of-plane bending vibrations that define the substitution pattern.

Table 1: Characteristic Vibrational Frequencies for this compound The following table is based on typical frequency ranges for the specified functional groups and may vary slightly based on experimental conditions.

Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic ActivityAssignment
Aromatic C-H Stretch3100 - 3000IR, RamanStretching of C-H bonds on the benzene ring
Aliphatic C-H Stretch3000 - 2850IR, RamanStretching of C-H bonds in the N(CH₃)₂ group
Aromatic C=C Stretch1620 - 1450IR, RamanIn-plane stretching of carbon-carbon bonds in the benzene ring
C-N Stretch (Aromatic)1360 - 1250IR, RamanStretching of the bond between the ring carbon and the nitrogen atom
C-F Stretch1250 - 1020Strong in IRStretching of the carbon-fluorine bond
Aromatic C-H Out-of-Plane Bend900 - 675Strong in IRBending of C-H bonds out of the plane of the aromatic ring

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound, the molecular formula is C₈H₁₀FN. nih.gov HRMS can confirm this formula by measuring its exact mass and comparing it to the theoretical value.

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₈H₁₀FN
Theoretical Exact Mass139.079727 g/mol nih.govchemsrc.com
Nominal Mass139 g/mol
Primary Ion (Positive Mode)[M+H]⁺
Expected m/z for [M+H]⁺140.08750

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, the molecular ion ([M]⁺•) would be observed at an m/z of 139.

Upon collisional activation, the molecular ion is expected to undergo characteristic fragmentation. A primary and highly favorable fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) via alpha-cleavage, resulting in a stable iminium cation. Another potential fragmentation involves the loss of ethene (C₂H₄) following a hydrogen rearrangement.

Table 3: Predicted Major Fragmentation Ions for this compound in MS/MS Based on common fragmentation patterns for N,N-dimethylaniline derivatives. massbank.eu

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
139124•CH₃ (15 Da)[M - CH₃]⁺ (Iminium cation)
139120H₂CNH (29 Da)[M - H₂CNH]⁺• (Fluorobenzene radical cation)
12496C₂H₄ (28 Da)[M - CH₃ - C₂H₄]⁺
13995C₂H₆N (44 Da)[C₆H₄F]⁺ (Fluorophenyl cation)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between different energy levels within a molecule.

The UV-Vis spectrum of this compound is dominated by electronic transitions within the substituted benzene ring. The primary absorption bands are attributed to π → π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. The presence of the electron-donating dimethylamino group and the electron-withdrawing fluorine atom modifies the energy levels of the benzene π system. For the parent compound, N,N-dimethylaniline, a strong absorption band is observed around 251 nm in non-polar solvents like cyclohexane. photochemcad.com The fluorine substituent in the meta position is expected to cause a slight shift in this absorption maximum. A weaker, longer-wavelength band, sometimes attributed to a charge-transfer (CT) transition, may also be observed.

Table 4: Electronic Absorption Data Data for the closely related N,N-dimethylaniline is provided for context.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition Type
N,N-DimethylanilineCyclohexane25114,900 photochemcad.comπ → π
N,N-DimethylanilineCyclohexane298~2,000π → π / CT
This compoundHexane (Predicted)~255N/Aπ → π*

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. nih.gov This effect is particularly pronounced for molecules that have a significant difference in dipole moment between their ground and excited states. N,N-dimethylaniline and its derivatives are known to exhibit solvatochromism. researchgate.netrsc.org

Table 5: Solvatochromic Effects on the Absorption of N,N-Dimethylaniline Derivatives This table illustrates the general trend of solvatochromism for this class of compounds.

SolventPolarity (Dielectric Constant)Expected Shift in λmax (relative to non-polar)
Hexane1.88Reference (Blue-shifted)
Tetrahydrofuran (THF)7.52Slight Red Shift
Acetonitrile37.5Moderate Red Shift
Water80.1Significant Red Shift (though anomalies can occur due to hydrogen bonding) nih.govresearchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule. For substituted anilines, including 3-Fluoro-N,N-dimethylaniline, DFT methods like B3LYP with various basis sets (e.g., 6-311G(d,p)) are commonly employed to achieve a balance between computational cost and accuracy. thaiscience.info

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), prone to nucleophilic attack. Green and yellow represent intermediate potential values. youtube.com

For this compound, the MEP surface would be expected to show a region of high electron density (red) around the nitrogen atom of the dimethylamino group due to the presence of its lone pair of electrons. The aromatic ring would also exhibit negative potential, influenced by the electron-donating nature of the amino group. The fluorine atom, due to its high electronegativity, would create a region of more positive potential in its immediate vicinity. The hydrogen atoms of the methyl groups would likely show a moderately positive potential.

Aromaticity and Resonance Stabilization Energy Assessments

The aromaticity of this compound is a key feature of its electronic structure, contributing significantly to its stability. Resonance stabilization energy is a quantitative measure of this stability. While specific calculations for the resonance energy of this compound are not present in the searched literature, the parent compound, aniline (B41778), benefits from the delocalization of the nitrogen lone pair into the benzene (B151609) ring's π-system. wikipedia.org This delocalization is a defining characteristic of its reactivity and basicity. wikipedia.org

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions, offering a level of detail that is often inaccessible through experimental means alone. By modeling the potential energy surface of a reaction, chemists can identify key structures like transition states and intermediates, and calculate their energies to predict reaction rates and feasibility.

Transition State Characterization and Activation Energies

A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding a reaction's mechanism. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate.

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures. This involves optimizing the geometry to find a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction path.

While specific studies on the transition states of reactions with this compound were not found, research on intramolecular radical addition to substituted anilines has demonstrated the utility of DFT in calculating free activation barriers (ΔG‡). nih.gov These studies highlight the importance of substituent effects on the activation energies. nih.gov

Reaction Coordinate Intrinsic Reaction Coordinate (IRC) Pathways

Once a transition state has been identified and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. By tracing this path, chemists can verify that the located transition state indeed connects the desired reactants and products and can identify any intermediates that may be formed along the way.

The IRC provides a detailed, step-by-step visualization of the geometric changes that occur during a chemical transformation. For a hypothetical reaction of this compound, an IRC calculation would map out the precise bond-breaking and bond-forming events as the reaction progresses from the reactants, through the transition state, and finally to the products. This level of mechanistic detail is invaluable for rationalizing reaction outcomes and designing new chemical processes.

Applications of 3 Fluoro N,n Dimethylaniline in Chemical Synthesis and Materials Science

A Building Block for Complex Organic Molecule Synthesis

The strategic placement of the fluorine atom in 3-Fluoro-N,N-dimethylaniline significantly influences its reactivity, allowing for its use in the targeted synthesis of intricate molecular architectures. This fluorinated aniline (B41778) derivative serves as a key starting material for creating a variety of organic compounds with tailored properties.

Precursor for Heterocyclic Compounds

While specific research detailing the direct use of this compound in the synthesis of a wide array of heterocyclic compounds is still an expanding area of investigation, the inherent reactivity of the aniline moiety suggests its potential as a precursor for various nitrogen-containing ring systems. The electron-withdrawing nature of the fluorine atom can modulate the nucleophilicity of the amino group and influence the regioselectivity of cyclization reactions, offering a pathway to novel fluorinated heterocycles. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom.

Synthesis of Dyes, Pigments, and Optical Materials

The field of color chemistry has seen the application of fluorinated anilines in the development of novel dyes and pigments. The introduction of fluorine can enhance the brightness, stability, and color fastness of these materials. While direct examples specifying this compound are not extensively documented in publicly available literature, a patent for fluorinated azo dyes describes the reaction of acetoacetofluoroanilides with diazotized anilines to produce a range of colors. google.com For instance, the reaction of 3-fluoroacetoacetanilide with diazotized 3-fluoro, 4-methyl aniline yields a yellow crystalline compound. google.com This highlights the general utility of fluorinated anilines in creating azo dyes, a class of compounds known for their vibrant colors. Azo dyes are synthesized through a diazotization reaction of a primary aromatic amine followed by coupling with an electron-rich nucleophile. nih.gov The general synthesis route for azo dyes containing heterocyclic scaffolds often involves the diazotization of an amino-functionalized heterocycle and subsequent coupling with an aromatic compound like N,N-dimethylaniline. nih.gov

The unique electronic characteristics of fluorinated aromatic compounds also make them attractive for the development of optical materials. The incorporation of fluorine can influence the molecule's absorption and emission properties, which is crucial for applications in nonlinear optics and other photonic devices. Research into nonlinear optical chromophores often utilizes donor-π-acceptor architectures, where aniline derivatives can serve as the electron donor component. The synthesis of such chromophores involves multi-step reactions to build conjugated systems with large hyperpolarizability.

Role in Polymer Chemistry

The ability of this compound to participate in polymerization reactions opens up possibilities for the creation of novel functional polymers with tailored electronic and physical properties.

Monomer in Polymerization Reactions

While the direct polymerization of this compound is not yet widely reported, the polymerization of the related monomer, 3-fluoroaniline (B1664137), has been successfully demonstrated. The chemical oxidative polymerization of 3-fluoroaniline using an oxidant such as ammonium (B1175870) persulfate in an acidic medium yields poly(3-fluoroaniline). This process suggests that N,N-dimethylated analogue could potentially undergo similar polymerization to form a corresponding polymer. The resulting fluorinated polyanilines are of interest for their potential as conducting polymers with modified solubility and thermal stability.

Below is a table summarizing the polymerization of 3-fluoroaniline, which provides a basis for understanding the potential polymerization behavior of this compound.

Monomer Oxidant Dopant Resulting Polymer Key Properties
3-FluoroanilineAmmonium PersulfateHydrochloric AcidPoly(3-fluoroaniline)Thermally stable, conducting

This table is based on the synthesis of poly(3-fluoroaniline) and serves as a predictive model for the polymerization of this compound.

Incorporation into Functional Polymers

Beyond serving as a primary monomer, this compound can be incorporated as a functional unit into various polymer chains. This can be achieved by first synthesizing a derivative of the molecule that contains a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with other monomers to introduce the specific electronic and physical properties of the fluoro-dimethylaniline unit into the final polymer. This approach allows for the fine-tuning of polymer properties for specific applications. For instance, N,N-dimethylaniline end-functional polymers have been utilized in photoinduced block copolymerization. researchgate.net

Advanced Materials Development

The unique properties of this compound make it a candidate for the development of advanced materials with applications in electronics and photonics. The presence of the fluorine atom can enhance properties such as thermal stability, oxidative resistance, and electron-accepting capability, which are desirable in materials for organic electronics.

Optoelectronic Materials and Conductive Polymers

The incorporation of fluorine into conjugated polymers is a well-established strategy to enhance their performance in optoelectronic devices. Fluorine's high electronegativity can lower the HOMO and LUMO energy levels of the polymer, which can improve charge injection and transport, as well as enhance the material's stability towards oxidation.

While direct polymerization of this compound has not been extensively reported, the synthesis and characterization of other fluorine-substituted polyanilines have been documented. For instance, poly(2-fluoroaniline), poly(3-fluoroaniline), and poly(4-fluoroaniline) have been synthesized via chemical oxidation. These studies provide a basis for understanding the potential properties of poly(this compound). The presence of the N,N-dimethylamino group, a strong electron-donating group, in conjunction with the electron-withdrawing fluorine atom, would likely lead to a polymer with interesting electronic and optical properties.

Research on plasma-polymerized N,N,3,5-tetramethylaniline thin films, a structurally related compound, has shown that such materials can form uniform, pinhole-free films with conjugation in their matrix. researchgate.net The electrical and optical properties of these films, including their energy gap and conduction mechanisms, have been investigated, suggesting that polymers derived from substituted anilines have potential in electronic applications. researchgate.net It is plausible that poly(this compound) could exhibit favorable properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Table 1: Potential Optoelectronic Properties of Poly(this compound) based on Analogous Fluorinated Polymers

PropertyExpected Influence of this compound Moiety
Energy Levels (HOMO/LUMO) Lowered due to the electron-withdrawing nature of fluorine, potentially improving charge injection and air stability.
Conductivity Tunable through doping, with the fluorine substituent influencing the electronic structure and charge transport.
Solubility The N,N-dimethyl group may enhance solubility in organic solvents, facilitating processing for device fabrication.
Optical Properties The combination of electron-donating and -withdrawing groups could lead to interesting absorption and emission characteristics.

Functional Coatings and Surface Modification Agents

Fluorinated polymers are renowned for their low surface energy, high hydrophobicity, and excellent chemical and thermal stability. These properties make them ideal for a wide range of functional coating applications, including anti-corrosion, anti-fouling, and self-cleaning surfaces.

While specific studies on coatings derived from this compound are limited, the general principles of fluoropolymer coatings suggest its potential in this area. The incorporation of the this compound moiety into a polymer backbone could impart hydrophobic and oleophobic properties to the resulting material. Such coatings would be valuable for protecting surfaces from environmental degradation and reducing friction.

The synthesis of polymers from aniline derivatives is a well-established field, and these polymers have been investigated for various applications, including as anti-static coatings. researchgate.net The presence of the fluorine atom in this compound could further enhance the performance of such coatings by improving their resistance to chemical attack and weathering.

Applications in Ligand Design for Catalysis

The electronic properties of a ligand play a crucial role in determining the activity and selectivity of a metal catalyst. The introduction of fluorine into a ligand can significantly modify its electronic character, which in turn can fine-tune the catalytic performance.

Chiral Ligands based on Fluoroanilines

The development of chiral ligands is of paramount importance for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. Fluorinated compounds have been successfully employed in the design of chiral ligands, where the fluorine atom can influence the steric and electronic environment of the catalytic center. rsc.orgscispace.com

Amino acids are valuable starting materials for the synthesis of chiral ligands due to their inherent chirality. nih.gov While there are no specific reports on the use of this compound in the synthesis of chiral ligands, its aniline scaffold provides a versatile platform for the introduction of chiral auxiliaries. The fluorine atom at the meta-position would electronically influence the aromatic ring and any coordinating groups attached to it, potentially leading to improved enantioselectivity in catalytic reactions. The synthesis of chiral compounds through enzymatic approaches also highlights the importance of fluorinated motifs in achieving high selectivity. the-innovation.org

N,N-Dimethylaniline Derivatives as Organocatalysts or Promoters

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Substituted anilines have been shown to act as effective nucleophilic catalysts in various reactions, such as hydrazone formation and exchange. rsc.org The catalytic activity of these anilines is dependent on their electronic properties.

As a Probe Molecule for Physical Organic Chemistry Studies

Substituted anilines are excellent model compounds for studying the effects of substituents on the physical and chemical properties of aromatic systems. The introduction of a fluorine atom at the meta-position of N,N-dimethylaniline provides a sensitive probe to investigate various molecular properties and reaction mechanisms.

The geometry and electronic structure of aniline are known to be affected by substituents on the phenyl ring. researchgate.net Studies on substituted anilines have utilized computational methods to examine how substituents alter properties such as bond lengths, bond angles, and the pKa of the amino group. nih.gov this compound would be an interesting candidate for such studies to further elucidate the interplay between inductive and resonance effects of the fluorine and dimethylamino groups.

Spectroscopic investigations of fluorinated anilines can provide valuable insights into their electronic structure and dynamics. For example, studies on the photochemistry of halogenated anilines have been conducted to understand their behavior upon photoexcitation. researchgate.net The unique spectroscopic signatures of fluorinated compounds make them useful as probes in various analytical techniques. Fluorescent probes based on aniline derivatives have been developed for the detection of specific analytes. The specific electronic properties of this compound could be harnessed to design novel probes for sensing applications.

Environmental and Safety Considerations in Research and Development

Sustainable Practices in Synthesis and Handling

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of 3-Fluoro-N,N-dimethylaniline synthesis, several strategies can be employed to enhance sustainability. Traditional methods for the synthesis of N,N-dimethylanilines often involve harsh reagents and produce significant waste. However, modern approaches offer greener alternatives.

One such approach is the use of catalytic systems that are efficient and recyclable. For instance, the direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol (B129727) has been achieved using a Raney-Ni® catalyst, a process that utilizes methanol as a hydrogen source, alkylating agent, and solvent. While not specific to the fluorinated analogue, this methodology highlights a trend towards one-pot syntheses that minimize intermediate isolation steps and reduce solvent usage. The development of non-pyrophoric versions of catalysts like Raney-nickel further enhances safety and sustainability in the laboratory. numberanalytics.com

Microwave-assisted synthesis is another green chemistry technique that can be applied to the production of aniline (B41778) derivatives. mdpi.com This method often leads to faster reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener, biodegradable solvents can significantly decrease the environmental footprint of the synthesis process. mdpi.com

In handling this compound in a laboratory setting, sustainable practices involve minimizing the quantities used, preventing spills, and using appropriate personal protective equipment to avoid contamination. Implementing a "cradle-to-grave" chemical management system ensures that the compound is tracked from its acquisition to its final disposal, promoting accountability and responsible use.

Table 1: Comparison of Synthetic Methodologies for N,N-dimethylanilines

Methodology Advantages Disadvantages Sustainability Aspect
Traditional Alkylation Well-established Use of hazardous alkylating agents, potential for over-alkylation, significant waste generation Low
Catalytic Hydrogenation and N-methylation High selectivity, potential for catalyst recycling May require high pressure and temperature Moderate to High
Microwave-Assisted Synthesis Rapid reactions, higher yields, reduced energy consumption Scalability can be a challenge High

| Solvent-Free Synthesis | Eliminates solvent waste, reduces environmental impact | May not be suitable for all reaction types | High |

Waste Management and Minimization in Laboratory Operations

The effective management of chemical waste is crucial in any research and development setting. For this compound, which is a halogenated aromatic amine, specific waste disposal protocols must be followed. temple.edu Halogenated organic compounds are typically segregated from non-halogenated waste streams due to their distinct disposal requirements and potential for environmental harm. temple.eduub.edu

Waste minimization should be the primary goal. This can be achieved by:

Source Reduction: Using the smallest possible quantities of this compound for experiments.

Recycling and Reuse: Where feasible, recovering and purifying the compound from reaction mixtures for reuse.

Proper Labeling and Storage: All waste containers must be clearly labeled with their contents, including the percentage of each chemical, and stored in a well-ventilated area away from incompatible materials. temple.eduuff.br

In the laboratory, liquid waste containing this compound should be collected in designated, properly sealed containers. uff.br Solid waste, such as contaminated gloves, paper towels, and glassware, should also be placed in separate, clearly marked containers. uff.br It is essential to avoid mixing halogenated waste with other waste streams to prevent complex and costly disposal procedures. temple.edu

The ultimate disposal of halogenated organic waste often involves high-temperature incineration. numberanalytics.comepa.gov This process is designed to break down the stable carbon-fluorine bonds and convert the compound into less harmful substances. epa.gov However, incineration itself can produce harmful byproducts if not carried out under optimal conditions, highlighting the importance of using certified hazardous waste disposal services. mdpi.com

Table 2: Laboratory Waste Management for this compound

Waste Type Handling and Segregation Disposal Method Key Considerations
Liquid Waste Collect in designated, labeled containers for halogenated organic liquids. temple.eduub.edu High-temperature incineration by a certified facility. epa.gov Do not mix with non-halogenated solvents. temple.edu
Solid Waste (contaminated) Place in sealed, labeled bags or containers for solid halogenated waste. uff.br High-temperature incineration. epa.gov Ensure all contaminated materials are included.

| Unused/Expired Product | Treat as hazardous waste and dispose of in its original container if possible. | High-temperature incineration. epa.gov | Do not discard down the drain or in regular trash. |

Methodologies for Degradation and Remediation Studies

While specific studies on the environmental fate and degradation of this compound are not extensively documented, methodologies applied to other anilines and halogenated aromatic compounds provide a framework for potential research in this area. nih.gov Understanding the persistence and potential transformation of this compound in the environment is crucial for a complete environmental risk assessment. nih.gov

Bioremediation is a promising and environmentally friendly approach for the cleanup of sites contaminated with aniline and its derivatives. mdpi.com This process utilizes microorganisms that can degrade these compounds. mdpi.comnih.gov Studies have identified bacterial strains, such as Pseudomonas and Delftia species, that are capable of using aniline as a source of carbon and nitrogen. nih.govtci-thaijo.org The degradation pathway often involves initial oxidation by dioxygenase enzymes. nih.gov Research into the microbial degradation of this compound could explore the isolation of specialized microorganisms capable of cleaving the carbon-fluorine bond, which is known to be recalcitrant. epa.gov

Advanced Oxidation Processes (AOPs) are another set of effective technologies for the degradation of persistent organic pollutants, including aniline derivatives. nih.govresearchgate.net AOPs, such as Fenton and photo-Fenton oxidation, generate highly reactive hydroxyl radicals that can non-selectively break down organic molecules. nih.govresearchgate.net These methods have been shown to be effective in treating wastewater containing various anilines. nih.govresearchgate.net Investigating the efficacy of different AOPs on this compound could provide valuable data for developing treatment strategies for industrial effluents or contaminated water sources.

Photodegradation is also a relevant area of study. The presence of a chromophore in the aniline structure suggests that it may be susceptible to degradation by sunlight in surface waters. Studies on other halogenated anilines have shown that photolysis can be a significant degradation pathway. nih.gov Research in this area for this compound would involve determining its photolytic half-life and identifying the resulting transformation products.

Table 3: Potential Degradation and Remediation Methodologies for this compound

Methodology Principle Applicability Research Focus
Bioremediation Use of microorganisms to break down the compound. mdpi.com Contaminated soil and water. researchgate.net Isolation and characterization of microbial strains capable of degrading fluorinated anilines.
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals to oxidize the compound. nih.gov Wastewater treatment. researchgate.net Optimization of AOP conditions (e.g., pH, catalyst concentration) for efficient degradation.

| Photodegradation | Breakdown of the compound by light, particularly UV radiation. | Surface water contamination. | Determination of quantum yield, identification of photoproducts, and assessment of ecotoxicity. |

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Routes

The synthesis of substituted anilines, particularly those bearing a fluorine atom, often involves multi-step procedures that can be inefficient and generate significant waste. google.comresearchgate.net Current methods for producing related fluorinated amines can suffer from issues such as harsh reaction conditions, the use of expensive reagents, and modest yields. google.comle.ac.uk For instance, the synthesis of N,N-dimethylaniline itself can be achieved by alkylating aniline (B41778) with methanol (B129727) or dimethyl ether, but introducing a fluorine atom regioselectively adds complexity. wikipedia.org The development of more streamlined and sustainable synthetic pathways to 3-Fluoro-N,N-dimethylaniline is a critical research challenge.

Future research should focus on:

Catalytic C-H Amination: Direct C-H amination of fluorobenzene (B45895) or fluorinated intermediates would represent a highly atom-economical route, bypassing the need for pre-functionalized starting materials.

Advanced Catalytic Systems: Investigating novel palladium-based catalysts or other transition metal catalysts could improve the efficiency of cross-coupling reactions to construct the core structure.

Flow Chemistry: Implementing continuous flow processes could offer better control over reaction parameters, improve safety for potentially hazardous reactions, and facilitate easier scale-up compared to batch procedures. researchgate.net

Biocatalysis: Exploring enzymatic routes could provide highly selective and environmentally benign alternatives to traditional chemical methods.

Comparative Overview of Synthetic Strategies for Fluorinated Anilines

StrategyDescriptionPotential ChallengesFuture Research Focus
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group (e.g., another halogen) on a dinitro- or nitro-fluorobenzene ring by dimethylamine, followed by reduction of the nitro group. researchgate.netRequires activated aromatic rings; multi-step process.Development of milder reducing agents and catalysts for the substitution step.
Buchwald-Hartwig AminationPalladium-catalyzed coupling of an aryl halide (e.g., 1-bromo-3-fluorobenzene) with dimethylamine.Catalyst cost and sensitivity; potential for side reactions.Designing more robust and efficient ligands; exploring earth-abundant metal catalysts.
Reductive AminationReaction of 3-fluoroaniline (B1664137) with formaldehyde (B43269) and a reducing agent.Control of over-alkylation; generation of waste from reductants.Use of catalytic hydrogenation or transfer hydrogenation for a cleaner process.

Exploration of Untapped Reactivity Patterns

The reactivity of this compound is dictated by the electronic push-pull system on the aromatic ring. While the dimethylamino group directs electrophiles to the ortho and para positions, the fluorine atom's electronegativity deactivates the ring and can influence this regioselectivity. Studies on the electrophilic fluorination of N,N-dimethylaniline often result in complex product mixtures, highlighting the challenge and opportunity in controlling reactions on such substituted rings. researchgate.net

Future research should aim to:

Control Regioselectivity: Systematically study various electrophilic substitution reactions (e.g., nitration, halogenation) to fully map the directing effects and develop protocols to favor a single product.

Ortho-Lithiation and Functionalization: Utilize the directing ability of the dimethylamino group for selective ortho-metalation, followed by quenching with various electrophiles to create a library of novel 2,3-disubstituted aniline derivatives.

Photoredox Catalysis: Investigate the behavior of this compound as a substrate or a catalyst in photoredox reactions. Its electronic properties could be tuned for specific applications, potentially unlocking novel transformations that are inaccessible through thermal methods.

Anti-Kasha Reactivity: Explore the possibility of accessing higher excited states to drive unique chemical reactions. This "anti-Kasha" reactivity could enable transformations that require higher energy input, opening new avenues in synthetic chemistry. acs.org

Integration into Advanced Functional Materials

Fluorinated organic molecules are highly sought after in materials science due to their unique properties, including enhanced thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com Related fluorinated aniline derivatives are already being explored for their nonlinear optical (NLO) properties. bohrium.com this compound represents a valuable building block for a new generation of advanced materials.

Key areas for integration include:

Organic Electronics: Incorporation into the structure of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine atom can help tune energy levels (HOMO/LUMO) and improve the stability and performance of devices.

NLO Materials: Synthesis of push-pull chromophores containing the this compound moiety as the donor part for applications in optical communications and data storage.

Advanced Polymers: Use as a monomer or an additive in the synthesis of high-performance polymers with enhanced thermal stability, lower moisture uptake, and specific dielectric properties for applications in the aerospace and electronics industries.

Chemical Sensors: Development of fluorescent sensors where the this compound core is functionalized with a receptor unit. The fluorine atom can modulate the photophysical properties, potentially leading to higher sensitivity and selectivity for specific analytes.

Potential Applications of this compound in Functional Materials

Material TypeRole of this compoundPotential Advantages
Organic Light-Emitting Diodes (OLEDs)As a building block for host materials or emissive dopants.Fine-tuning of energy levels for efficient charge injection/transport; improved device lifetime.
Nonlinear Optical (NLO) MaterialsServes as an efficient electron-donating group in push-pull systems. bohrium.comEnhances molecular hyperpolarizability, leading to materials with large NLO responses.
High-Performance PolymersIncorporated as a monomer into polymer backbones like polyimides or polyamides.Increases thermal stability, chemical resistance, and hydrophobicity. chemimpex.com
Fluorescent ChemosensorsForms the core fluorophore of a sensor molecule.The fluorine substituent can modulate emission wavelengths and enhance quantum yield.

Computational Design and Prediction of Novel Derivatives

Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, saving significant time and resources. Density Functional Theory (DFT) and other methods can be applied to this compound to guide future research. Studies have already demonstrated the successful use of DFT to correlate experimental and theoretical data for other fluorinated aniline derivatives, validating this approach. bohrium.comuj.ac.za

Future computational research should focus on:

Screening for NLO Properties: Calculating the hyperpolarizabilities of a virtual library of derivatives to identify candidates with superior NLO performance.

Predicting Reactivity: Modeling reaction pathways and transition states to understand the regioselectivity of electrophilic substitution and other reactions, aiding in the development of more selective synthetic methods.

Designing Materials for Organic Electronics: Calculating the HOMO/LUMO energy levels, charge transport properties, and excited state energies of novel derivatives to predict their suitability for applications in OLEDs and OPVs.

QSAR Studies: Developing Quantitative Structure-Activity Relationship (QSAR) models for potential biological applications, such as predicting the inhibitory activity of derivatives against specific enzymes.

Computational Approaches for Designing Novel this compound Derivatives

Computational MethodPredicted PropertyResearch Application
Density Functional Theory (DFT)Electronic structure, HOMO/LUMO energies, molecular orbitals. bohrium.comDesign of materials for organic electronics; prediction of reactivity.
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties. bohrium.comDesign of dyes, fluorescent probes, and photocatalysts.
Molecular Dynamics (MD)Conformational analysis, interactions with solvents or biomolecules.Understanding drug-receptor interactions; modeling polymer properties.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity or physical properties. uj.ac.zaRational design of new drug candidates or agrochemicals.

Multidisciplinary Research Opportunities Involving this compound

The versatile nature of the this compound scaffold opens up numerous opportunities for collaborative research across different scientific disciplines.

Medicinal Chemistry: N,N-dimethylaniline derivatives have been identified as potent inhibitors of ferroptosis, a type of programmed cell death implicated in neurodegenerative diseases. researchgate.net Future work could involve synthesizing and screening a library of this compound analogs to develop new therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity.

Agrochemicals: The fluorinated aniline motif is present in various herbicides and fungicides. chemimpex.com Collaboration between synthetic chemists and agricultural scientists could lead to the discovery of new, more effective, and environmentally safer crop protection agents based on this scaffold.

Materials Science and Engineering: Joint efforts between chemists, physicists, and engineers will be crucial to integrate novel derivatives into functional devices like flexible displays, wearable sensors, and next-generation solar cells.

Environmental Science: Research into the environmental fate and degradation pathways of materials derived from this compound would be essential for sustainable technology development. This could involve studying its potential for photodegradation, a process that could benefit from understanding advanced photochemical principles. acs.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-fluoro-N,N-dimethylaniline, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of 3-fluoroaniline using paraformaldehyde and NaBH3CN in acetic acid. Key steps include:

  • Using a 10:1 molar ratio of paraformaldehyde to 3-fluoroaniline to ensure complete dimethylation.
  • Controlling the reaction temperature (room temperature to mild heating) to minimize side reactions.
  • Quenching the reaction with ice-cold 40% NaOH to precipitate the product and improve isolation efficiency .
    • Critical Consideration : Excess NaBH3CN may lead to over-reduction or byproduct formation; monitoring via TLC or GC-MS is advised.

Q. How can purity and structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Compare experimental shifts with DFT-predicted values (e.g., B3LYP/6-31G(d)) to identify discrepancies in aromatic or N-methyl regions .
  • GC-MS : Detect trace impurities (e.g., residual aniline or mono-methylated intermediates) using electron ionization at 70 eV .
  • Elemental Analysis : Verify C, H, N, and F content within ±0.3% of theoretical values.

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Toxicity : While N,N-dimethylaniline derivatives show limited carcinogenicity in animals (Group 3 per IARC), use fume hoods and PPE to avoid inhalation/contact .
  • Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid) before disposal, and avoid releasing into aquatic systems due to moderate leaching potential .

Advanced Research Questions

Q. Why does this compound exhibit unexpected regioselectivity in directed ortho-metalation (DoM) reactions?

  • Methodological Answer : Despite fluorine’s traditional meta-directing effect, this compound undergoes metalation at the 4-position under LiTMP/TMP(H) conditions. This anomaly arises from:

  • Electronic Effects : The N,N-dimethyl group reduces electron density at the 2-position, disfavoring deprotonation.
  • Steric Hindrance : Bulky bases like LiTMP preferentially access the less hindered 4-position .
    • Experimental Validation : Use ¹H NMR to monitor reaction intermediates and GC-MS to identify regioisomeric products .

Q. How can computational methods reconcile discrepancies between experimental and theoretical NMR chemical shifts?

  • Methodological Answer :

  • Functional Selection : Hybrid functionals (e.g., B3LYP with 20% exact exchange) improve accuracy for ¹³C shifts by better modeling paramagnetic shielding effects .
  • Solvent Modeling : Include polarizable continuum models (PCM) for solvation effects, which significantly alter fluorine’s anisotropic contributions .
  • Validation : Compare computed shifts across multiple methods (HF, DFT, CC2) to identify systematic errors in aromatic or N-methyl regions .

Q. What mechanistic insights explain conflicting reports on the photophysical behavior of fluoro-N,N-dimethylaniline derivatives?

  • Methodological Answer : For 4-fluoro-N,N-dimethylaniline, TDDFT studies erroneously predict twisted intramolecular charge transfer (TICT) states due to insufficient exact exchange in functionals. To avoid this:

  • Use high-level methods (ADC(2)/ADC(3)) to confirm the absence of TICT states in the 3-fluoro analog.
  • Simulate solvent effects (e.g., acetonitrile) with explicit solvation models to capture dipole-dipole interactions .
    • Experimental Design : Time-resolved fluorescence spectroscopy can distinguish between planar and twisted excited-state geometries .

Q. How do enzymatic pathways metabolize this compound, and what are the implications for toxicity studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes to monitor N-demethylation or N-oxidation via LC-MS.
  • Enzyme Inhibition : Test cytochrome P450 (CYP) isoforms (e.g., CYP2E1) using selective inhibitors like disulfiram .
  • Computational Prediction : Apply QSAR models to estimate metabolic rate constants based on fluorine’s electronegativity and steric parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.